

quinacrine dihydrochloride vs I-Atabrine dihydrochloride

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Compound Focus: I-Atabrine dihydrochloride

Cat. No.: S2800317

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Chemical and Product Identity

The table below summarizes the nomenclature and status of this compound.

Attribute	Description
Chemical Name	Quinacrine (INN); also known as Mepacrine (BAN) [1] [2]
Trade Name	Atabrine (also spelled Atebrin) is a historical brand name for Quinacrine [2] [3] [4]
Chemical Formula	$C_{23}H_{30}ClN_3O$ [1] [2]
Salt Form	The dihydrochloride salt is a common form for clinical use (Quinacrine dihydrochloride) [1] [3]
Current Status	Not commercially available or FDA-approved in the United States, though obtainable from compounding pharmacies or overseas [2] [4]

Documented Uses and Experimental Data

Although not two different drugs, quinacrine (Atabrine) has been investigated for various uses. The table below summarizes key experimental findings.

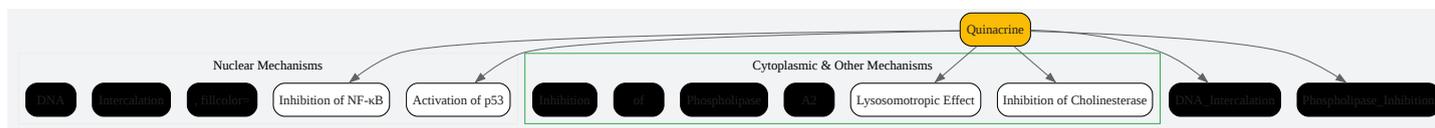
| Indication / Area | Experimental Model / Context | Key Findings / Outcome | Citation | | :--- | :--- | :--- | :--- |
| **Prion Disease (CJD)** | Human clinical trial (PRION-1), open-label | 300 mg/day dose was reasonably tolerated but did not significantly affect clinical course. No significant mortality difference vs. no treatment [5]. | | **SARS-CoV-2 Antiviral** | *In vitro* study, Vero E6 cells | Strong inhibition of viral replication. EC_{50} : 0.36 μ M, CC_{50} : 12.50 μ M, **Selectivity Index (SI)**: 34.72 [6]. | | **Giardiasis** | Clinical use, human patients | Highly effective as an anti-giardial agent, often used for refractory or metronidazole-resistant cases [2] [7]. | | **Systemic Lupus Erythematosus (SLE)** | Clinical use & research, human patients | Used off-label for cutaneous and systemic manifestations, often when intolerant to hydroxychloroquine [2] [3]. | | **Malaria (Historical)** | Clinical use, human patients | Widely used as an antimalarial during World War II; later superseded by chloroquine [2] [3] [8]. |

Mechanism of Action

The exact mechanisms of quinacrine are not fully understood, but several pathways have been identified through research:

- **DNA Intercalation:** It can bind to DNA by intercalating between base pairs, which may inhibit nucleic acid synthesis and transcription [1] [3] [7].
- **Interaction with Signaling Pathways:** Research indicates it inhibits **NF- κ B** (a key regulator of inflammation and cell survival) and activates the tumor suppressor **p53** [2] [3].
- **Enzyme Inhibition:** It is a known inhibitor of **phospholipase A2** and can inhibit cholinesterase [1] [9] [6].
- **Lysosomotropic Effects:** As a weak base, it accumulates in acidic organelles like lysosomes, which can disrupt various cellular processes [2] [6].

The diagram below illustrates these multi-faceted mechanisms.



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Safety and Toxicity Profile

The safety profile of quinacrine is well-documented from historical use [3] [4]:

- **Common Side Effects:** Include gastrointestinal upset (diarrhea, nausea, cramps), headache, and dizziness. These are often dose-dependent [3] [4].
- **Skin Discoloration:** A reversible, harmless yellowing of the skin and sclerae is very common, caused by drug deposition [4] [7].
- **Serious Adverse Events:**
 - **Hepatotoxicity:** Can cause serum enzyme elevations and, rarely, clinically apparent acute liver injury [4].
 - **Hematologic Toxicity:** Aplastic anemia is a rare but serious potential complication [3] [4].
 - **Neuropsychiatric Effects:** May include restlessness, insomnia, nightmares, and in rare cases (0.1-0.4%), toxic psychosis [3] [7].

Experimental Protocol Example

For context, here is a summarized methodology from a recent *in vitro* antiviral study [6]:

- **Cell Line:** African green monkey kidney Vero E6 cells.
- **Virus:** A clinical strain of SARS-CoV-2.
- **Procedure:**
 - **Cytotoxicity Assay (MTT):** Cells were incubated with a range of quinacrine dihydrochloride concentrations (0–1000 μ M) for 48 hours to determine the 50% cytotoxic concentration (CC₅₀).

- **Antiviral Activity:** Cells were treated with non-cytotoxic concentrations of quinacrine (0–30 μM) for 1 hour, then infected with SARS-CoV-2 at two different multiplicities of infection (MOI 0.1 and 0.01).
- **Post-Infection:** The drug-virus mixture was replaced with fresh medium, and cells were incubated for 48 hours.
- **Outcome Measurement:**
 - Viral cytotoxicity was assessed.
 - Viral copy numbers in the supernatant were quantified using digital droplet RT-PCR (ddRT-PCR) to calculate the half-maximal effective concentration (EC_{50}).
- **Data Analysis:** The selectivity index (SI) was calculated as $SI = CC_{50} / EC_{50}$.

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